
Hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane is a unique compound that combines the properties of both hydroxy(triphenyl)silane and tris(2,3,4,5,6-pentafluorophenyl)borane Hydroxy(triphenyl)silane is known for its applications in organic synthesis and material science, while tris(2,3,4,5,6-pentafluorophenyl)borane is a powerful Lewis acid used in various catalytic processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(triphenyl)silane typically involves the reaction of triphenylsilane with a hydroxylating agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Tris(2,3,4,5,6-pentafluorophenyl)borane can be synthesized by reacting pentafluorophenylboronic acid with a suitable boron source, such as boron trichloride, in the presence of a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For hydroxy(triphenyl)silane, large-scale hydroxylation reactions are performed using continuous flow reactors to ensure consistent product quality. Tris(2,3,4,5,6-pentafluorophenyl)borane is produced using large-scale boron trichloride reactions in specialized reactors designed to handle the corrosive nature of the reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy(triphenyl)silane undergoes various reactions, including oxidation, reduction, and substitution. It can be oxidized to form triphenylsilanol, reduced to triphenylsilane, or substituted to form various organosilicon compounds.
Tris(2,3,4,5,6-pentafluorophenyl)borane is known for its role as a Lewis acid catalyst in hydrosilylation, alkylation, and hydrometallation reactions. It can also catalyze aldol-type reactions and tautomerizations .
Common Reagents and Conditions: Common reagents for hydroxy(triphenyl)silane reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reactions are typically carried out under mild conditions to prevent decomposition.
For tris(2,3,4,5,6-pentafluorophenyl)borane, common reagents include silanes, alkyl halides, and metal hydrides. Reactions are often performed under inert atmospheres to prevent oxidation and ensure high yields .
Major Products: The major products formed from hydroxy(triphenyl)silane reactions include triphenylsilanol, triphenylsilane, and various organosilicon compounds. Tris(2,3,4,5,6-pentafluorophenyl)borane reactions typically yield hydrosilylation products, alkylated compounds, and metallated products .
Applications De Recherche Scientifique
Hydroxy(triphenyl)silane is used in organic synthesis for the preparation of various organosilicon compounds. It is also used in material science for the development of silicon-based materials with unique properties.
Tris(2,3,4,5,6-pentafluorophenyl)borane has a wide range of applications in chemistry, biology, medicine, and industry. It is used as a Lewis acid catalyst in various organic reactions, including hydrosilylation, alkylation, and hydrometallation. In biology and medicine, it is used for the synthesis of bioactive compounds and drug intermediates. In industry, it is used for the production of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of hydroxy(triphenyl)silane involves the formation of reactive intermediates, such as silanols and siloxanes, which participate in various organic reactions. The hydroxyl group enhances the reactivity of the silicon center, making it a versatile reagent in organic synthesis.
Tris(2,3,4,5,6-pentafluorophenyl)borane acts as a Lewis acid by accepting electron pairs from nucleophiles. This facilitates various catalytic processes, including hydrosilylation, alkylation, and hydrometallation. The unique electronic properties of the pentafluorophenyl groups enhance the Lewis acidity of the boron center, making it a highly effective catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Triphenylsilane
- Triphenylsilanol
- Pentafluorophenylboronic acid
- Boron trichloride
Uniqueness: Hydroxy(triphenyl)silane is unique due to the presence of both hydroxyl and triphenyl groups, which enhance its reactivity and versatility in organic synthesis. Tris(2,3,4,5,6-pentafluorophenyl)borane is unique due to its strong Lewis acidity and stability, making it an effective catalyst in various organic reactions .
Propriétés
Numéro CAS |
832113-62-9 |
|---|---|
Formule moléculaire |
C36H16BF15OSi |
Poids moléculaire |
788.4 g/mol |
Nom IUPAC |
hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C18BF15.C18H16OSi/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15,19H |
Clé InChI |
CJPDKRYQTYXSPP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


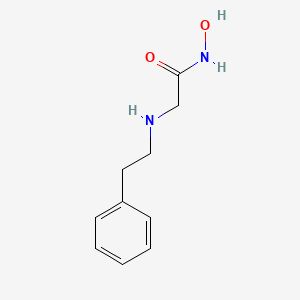

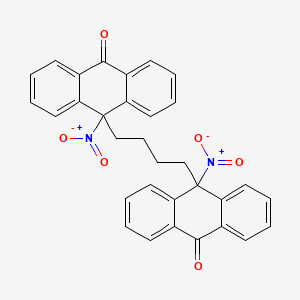
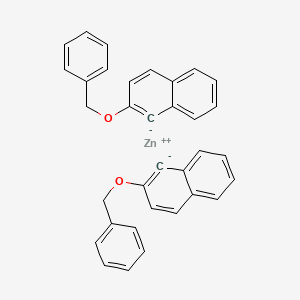
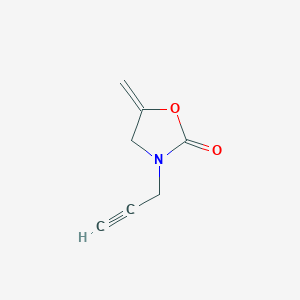

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
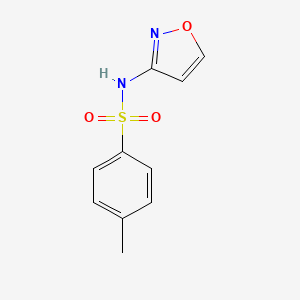
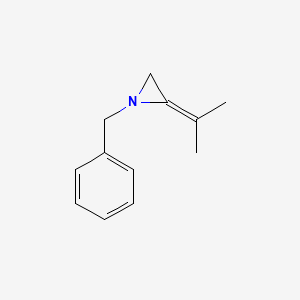

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)

![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
